Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate

Radiopacity Iodine content X-ray attenuation

Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate — also known as sodium iopanoate, iopanoic acid sodium salt, or historically by the trade name Telepaque — is a monomeric, tri-iodinated, ionic oral cholecystographic contrast agent. It belongs to the class of organic iodine-containing radiocontrast media specifically developed for X-ray-based visualization of the gallbladder and biliary tree in cholecystography.

Molecular Formula C11H11I3NNaO2
Molecular Weight 592.91 g/mol
CAS No. 2497-78-1
Cat. No. B13749908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate
CAS2497-78-1
Molecular FormulaC11H11I3NNaO2
Molecular Weight592.91 g/mol
Structural Identifiers
SMILESCCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)[O-].[Na+]
InChIInChI=1S/C11H12I3NO2.Na/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14;/h4-5H,2-3,15H2,1H3,(H,16,17);/q;+1/p-1
InChIKeyLEXZDSSHLHPSQC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(3-Amino-2,4,6-Triiodobenzyl)butyrate (CAS 2497-78-1): Procurement-Relevant Profile of an Oral Cholecystographic Triiodinated Contrast Agent


Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate — also known as sodium iopanoate, iopanoic acid sodium salt, or historically by the trade name Telepaque — is a monomeric, tri-iodinated, ionic oral cholecystographic contrast agent [1]. It belongs to the class of organic iodine-containing radiocontrast media specifically developed for X-ray-based visualization of the gallbladder and biliary tree in cholecystography [2]. The molecule features three heavy iodine atoms at positions 2, 4, and 6 on a benzene ring, conferring a high iodine mass fraction of 66.68% (as the free acid) that is among the highest in its class, directly translating to superior radiopacity per unit dose [3]. The sodium salt form (MW 592.91 g/mol, formula C₁₁H₁₁I₃NNaO₂) was specifically developed to improve aqueous solubility and oral bioavailability compared to the poorly water-soluble free acid [4].

Why Sodium 2-(3-Amino-2,4,6-Triiodobenzyl)butyrate (CAS 2497-78-1) Cannot Be Simply Substituted by Other In-Class Triiodinated Cholecystographic Agents


Within the class of oral triiodinated cholecystographic contrast agents — including sodium tyropanoate (Bilopaque), sodium ipodate (Oragrafin), iocetamic acid (Cholebrin), and iophenoxic acid — seemingly minor variations in the substituents at positions 1 and 3 of the triiodinated benzene ring produce large, quantifiable divergences in iodine content, aqueous solubility, protein binding, biliary excretion kinetics, and diagnostic image quality that preclude generic interchangeability [1]. These structural differences directly affect the three critical determinants of clinical and industrial utility: (i) the inherent radiopacity per gram of administered compound; (ii) the absorption efficiency across the intestinal mucosa and subsequent hepatic uptake; and (iii) the pharmacokinetic profile governing gallbladder concentration and systemic clearance [2]. As the quantitative evidence below demonstrates, sodium iopanoate occupies a distinct performance niche — superior gallbladder shadow density and stone detection at the cost of higher gastrointestinal side-effect incidence, and a uniquely rapid plasma elimination half-life that sets it apart from persistent analogs like iophenoxic acid [3].

Quantitative Differential Evidence for Sodium 2-(3-Amino-2,4,6-Triiodobenzyl)butyrate Against Closest In-Class Analogs: A Head-to-Head Procurement Decision Guide


Iodine Mass Fraction: 66.7% vs. 61.4% (Ipodate) vs. 57.4% (Tyropanoate) — The Highest Iodine Content in the Oral Cholecystographic Class

Iopanoic acid (the active moiety of sodium iopanoate) contains 66.7% iodine by weight, the highest value among clinically used oral cholecystographic agents. In direct comparison, sodium ipodate contains 61.4% iodine, and the commercial formulation of sodium tyropanoate contains approximately 57.4% iodine [1][2]. This 9.3 percentage-point advantage over sodium ipodate and 9.3 percentage-point advantage over sodium tyropanoate translates directly to greater X-ray beam attenuation per gram of administered compound, meaning that equivalent or superior gallbladder opacification can theoretically be achieved at lower administered mass or with a higher safety margin at equivalent mass [3].

Radiopacity Iodine content X-ray attenuation Contrast agent procurement

Clinical Gallbladder Opacification and Diagnostic Yield: Densest Shadows and Highest Stone Demonstration Rate in a Three-Way Trial of 853 Examinations

In the definitive three-way clinical comparison by Russell and Frederick (Radiology, 1974) encompassing 853 clinical examinations, iopanoic acid (Telepaque) was directly compared against sodium tyropanoate (Bilopaque) and sodium ipodate (Oragrafin). Iopanoic acid tended to produce the densest gallbladder shadows, the highest frequency of gallstone demonstration, the highest rate of common bile duct opacification, and the lowest incidence of 'double-absent shadows' (i.e., the lowest false-negative rate). Sodium ipodate produced the greatest frequency of dim and absent shadows (highest non-diagnostic rate), while sodium tyropanoate yielded intermediate results across all parameters [1]. Although pathologic correlation did not establish superiority of any single agent, iopanoic acid's imaging performance profile was the most favorable among the three [2].

Gallbladder opacification Stone detection Cholecystography Diagnostic accuracy Clinical comparison

Plasma Protein Binding: 97.2–99.9% Bound — Extreme Albumin Affinity Differentially Affects Hepatic Uptake and Systemic Exposure vs. Iodoxamic Acid

Iopanoic acid exhibits extremely high plasma protein binding in rhesus monkeys, with the unbound fraction varying from only 0.1% to 2.8% across a blood concentration range of 18.9 to 464 μM — corresponding to 97.2–99.9% protein-bound [1]. This binding is substantially higher than that of the intravenous cholangiographic agent iodoxamic acid, whose unbound fraction ranges from 6.1% to 41.2% across plasma levels from 42 to 912 μM [2]. The near-complete protein binding of iopanoic acid limits its volume of distribution, favors hepatic extraction via albumin-mediated transport mechanisms, and reduces glomerular filtration, thereby directing elimination predominantly through the hepatobiliary rather than the renal route. The average Vmax for biliary excretion of iopanoic acid was determined as 0.85 μM/kg/min with a Kmax of 0.253 [3].

Protein binding Pharmacokinetics Hepatic uptake Plasma albumin Biliary excretion

Bile Duct Visualization: Iopanoic Acid Statistically Superior to Sodium Ipodate (P < 0.05) in a Randomized 200-Patient Fractionated-Dose Trial

In a randomized clinical trial of 200 subjects (100 per arm) receiving fractionated 6 g doses for oral cholecystography, iopanoic acid (Telepaque) and sodium ipodate (Biloptin) were equally effective in demonstrating gallbladder abnormalities [1]. However, bile duct visualization — a critical secondary endpoint for assessing cystic and common duct patency — was significantly better with iopanoic acid (P < 0.05). This advantage must be weighed against the side-effect profile: side effects occurred in 63% of iopanoic acid subjects, approximately twice the rate observed with sodium ipodate (P < 0.01). Among 46 subjects with abnormal cholecystograms subsequently undergoing surgery, all diagnoses were confirmed, indicating equivalent pathologic correlation despite the differing side-effect burden [2].

Bile duct visualization Cholangiography Fractionated dose Ipodate comparison Diagnostic imaging

Plasma Elimination Half-Life: 1–2 Days vs. 81 Days for Iophenoxic Acid — Enabling Rapid Clearance for Time-Sensitive or Sequential Imaging Protocols

In a head-to-head comparative pharmacokinetic study in goats, the plasma elimination half-life of iopanoic acid after a single oral dose was 1–2 days, compared to 81 days for the structurally related iophenoxic acid [1]. The AUC₀→∞ for iopanoic acid at 25 mg/kg was 201 ± 39 μg·h/mL — dramatically lower than the AUC₀→∞ of 36,600 ± 6,387 μg·h/mL for iophenoxic acid administered at only 1.5 mg/kg [2]. Iophenoxic acid was specifically withdrawn from clinical use due to its extraordinarily long half-life (approximately 2.5 years in humans), which was attributed to its exceptionally high-affinity binding to human serum albumin . The rapid clearance of iopanoic acid — complete within 48 hours in humans — makes it suitable for diagnostic protocols requiring repeat or sequential imaging without cumulative systemic retention [3].

Plasma half-life Pharmacokinetics Clearance Wildlife marker Iophenoxic acid comparison

Evidence-Backed Application Scenarios for Sodium 2-(3-Amino-2,4,6-Triiodobenzyl)butyrate (CAS 2497-78-1) in Research and Industrial Procurement


Diagnostic Oral Cholecystography Requiring Maximal First-Dose Gallbladder Opacification and Stone Detection Sensitivity

In settings where oral cholecystography remains indicated — such as in regions without universal access to ultrasound, or for research protocols validating novel biliary imaging modalities — sodium iopanoate is the preferred agent when maximizing the probability of a diagnostically adequate single-dose study is the paramount procurement criterion. The clinical evidence from 853 comparative examinations demonstrates that iopanoic acid produces the densest gallbladder shadows, the highest stone demonstration rate, and the lowest incidence of non-diagnostic (double-absent) studies among the three commercially developed alternatives [1]. The 66.68% iodine content — the highest in class — provides the physical basis for this imaging superiority [2].

Concomitant Gallbladder and Bile Duct Imaging Where Duct Visualization Is a Required Endpoint

When the clinical or research question requires simultaneous assessment of both gallbladder and biliary ductal anatomy, sodium iopanoate offers a statistically significant advantage in bile duct visualization over sodium ipodate (P < 0.05) as demonstrated in a randomized 200-patient fractionated-dose trial [3]. However, the procurement decision must account for the approximately 2-fold higher incidence of gastrointestinal side effects (63% vs. ~31.5%, P < 0.01). This trade-off is acceptable when duct visualization provides critical surgical planning information that outweighs the transient side-effect burden [3].

Pharmacokinetic and Toxicological Research Requiring Rapid Systemic Clearance and Minimal Tissue Accumulation

For research applications where persistent compound retention would confound results — such as sequential imaging studies, wildlife bait-marking trials, or toxicological investigations requiring complete washout between doses — sodium iopanoate's plasma elimination half-life of 1–2 days (vs. 81 days for iophenoxic acid and ~2.5 years for iophenoxic acid in humans) provides a decisive pharmacokinetic advantage [4]. The near-total plasma protein binding (97.2–99.9%) further limits extravascular distribution, ensuring that the compound is efficiently directed toward hepatobiliary elimination with minimal renal exposure [5].

Thyroid Hormone Modulation Research Leveraging 5′-Deiodinase Inhibition Activity

Beyond its imaging application, iopanoic acid is a potent inhibitor of Type I and Type II 5′-deiodinase enzymes, blocking the peripheral conversion of thyroxine (T4) to triiodothyronine (T3). Both iopanoic acid and sodium ipodate inhibit nuclear [¹²⁵I]T3 binding, with iopanoic acid achieving 50% inhibition at 1.8 × 10⁻⁴ M [6]. In perfused canine thyroid studies, iopanoic acid at 10⁻⁵ M inhibited TSH-stimulated T3 secretion to 59 ± 9% of control (P < 0.01) [7]. For research programs investigating thyroid hormone modulation, hyperthyroidism management, or thyroid storm intervention, sodium iopanoate offers a dual-function tool — radiopacity for imaging plus pharmacological 5′-deiodinase inhibition — that its in-class analogs do not combine to the same degree. Note that sodium ipodate is 36-fold more potent at the nuclear T3 receptor (IC₅₀ = 5 × 10⁻⁶ M vs. 1.8 × 10⁻⁴ M), which may be relevant depending on the specific research endpoint [6].

Quote Request

Request a Quote for Sodium 2-(3-amino-2,4,6-triiodobenzyl)butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.